Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate
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Overview
Description
Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a morpholine ring, a cyclohexyl group, and multiple ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate typically involves multi-step organic reactionsThe final steps involve the formation of the ester functionalities under controlled conditions, often using esterification reactions with diethyl oxalate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxylic acid.
Cyclohexyl Compounds: Compounds with a cyclohexyl group, such as cyclohexylamine.
Ester-Containing Compounds: Compounds with ester functionalities, such as diethyl oxalate.
Uniqueness
Diethyl 7-(cyclohexyl(morpholin-4-yl)methylene)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate is unique due to its combination of structural features, including the morpholine ring, cyclohexyl group, and multiple ester functionalities. This unique structure contributes to its diverse range of applications and potential biological activities .
Properties
CAS No. |
69857-73-4 |
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Molecular Formula |
C24H41N5O9 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
ethyl N-[2-cyclohexyl-1-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2-morpholin-4-ylethenyl]-N-(ethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C24H41N5O9/c1-5-35-21(30)25-28(23(32)37-7-3)20(29(24(33)38-8-4)26-22(31)36-6-2)19(18-12-10-9-11-13-18)27-14-16-34-17-15-27/h18H,5-17H2,1-4H3,(H,25,30)(H,26,31) |
InChI Key |
YNLOKVPDYGBMBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C(=C(C1CCCCC1)N2CCOCC2)N(C(=O)OCC)NC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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